Sodium (1R-(1alpha,4abeta,4balpha,10aalpha))-1,2,3,4,4a,4b,5,9,10,10a-decahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate
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Overview
Description
EINECS 257-301-7: 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea , is a chemical compound that belongs to the class of N-phenylureas. This compound is known for its diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea can be synthesized through the reaction of phenyl isocyanate with 1,2,3-thiadiazole-5-amine. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the production of 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The final product is often obtained through crystallization and drying processes.
Chemical Reactions Analysis
Types of Reactions: 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
- 1-phenyl-3-(1,2,3-thiadiazol-4-yl)urea
- 1-phenyl-3-(1,2,4-thiadiazol-5-yl)urea
- 1-phenyl-3-(1,3,4-thiadiazol-5-yl)urea
Comparison: 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
Properties
CAS No. |
51590-83-1 |
---|---|
Molecular Formula |
C20H29NaO2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
sodium;(1R,4aR,4bS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,9,10,10a-octahydrophenanthrene-1-carboxylate |
InChI |
InChI=1S/C20H30O2.Na/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h6,12-13,16-17H,5,7-11H2,1-4H3,(H,21,22);/q;+1/p-1/t16-,17+,19+,20+;/m0./s1 |
InChI Key |
PAZFWGSJMSOQLQ-XTICBAGASA-M |
Isomeric SMILES |
CC(C)C1=CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)[O-])C.[Na+] |
Canonical SMILES |
CC(C)C1=CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)[O-])C.[Na+] |
Origin of Product |
United States |
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